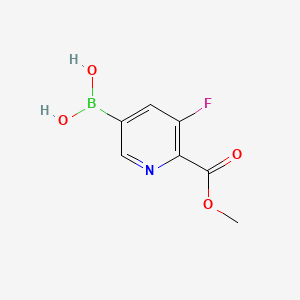
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups make it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid typically involves the following steps:
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Boronic Acid Formation: The boronic acid moiety is introduced via borylation reactions, commonly using boronic esters as intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted pyridines, and reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom and methoxycarbonyl group further enhance its reactivity and specificity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-3-pyridineboronic acid: This compound lacks the fluorine atom and methoxycarbonyl group, making it less reactive in certain chemical reactions.
5-(Methoxycarbonyl)pyridine-3-boronic acid: Similar to the target compound but without the fluorine atom, affecting its overall reactivity and applications.
6-(Methoxycarbonyl)pyridine-3-boronic acid: A positional isomer with different reactivity and properties.
Uniqueness
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid stands out due to the presence of the fluorine atom, which enhances its reactivity and specificity in various chemical reactions. The combination of the methoxycarbonyl group and boronic acid moiety further broadens its range of applications in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C7H7BFNO4 |
|---|---|
Peso molecular |
198.95 g/mol |
Nombre IUPAC |
(5-fluoro-6-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)2-4(3-10-6)8(12)13/h2-3,12-13H,1H3 |
Clave InChI |
PJQRPSIUEDZQLI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C(=O)OC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


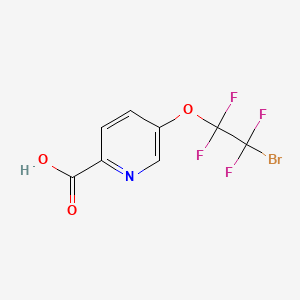
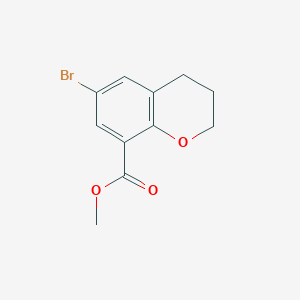


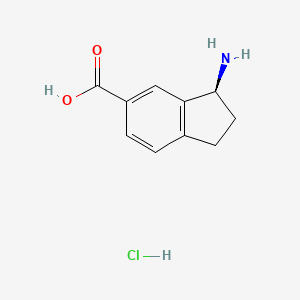
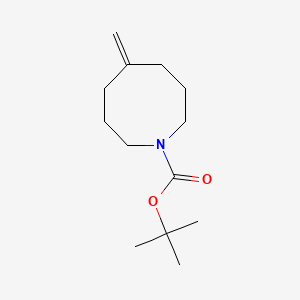
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

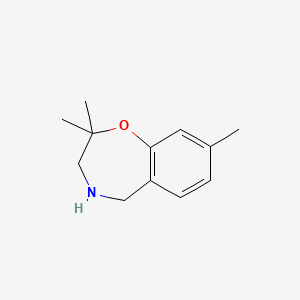
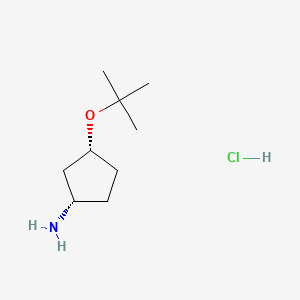
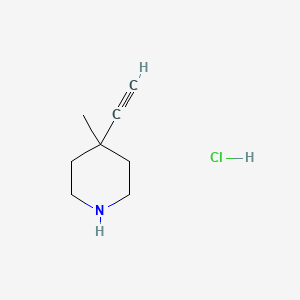
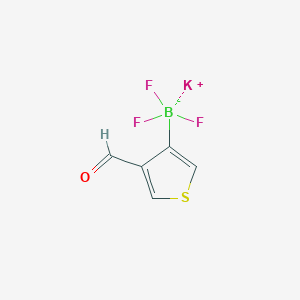
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
